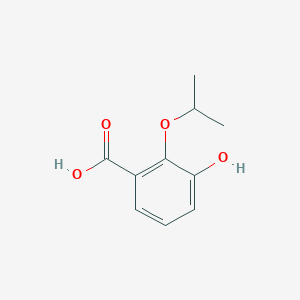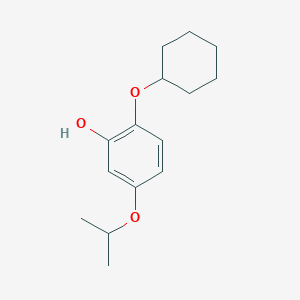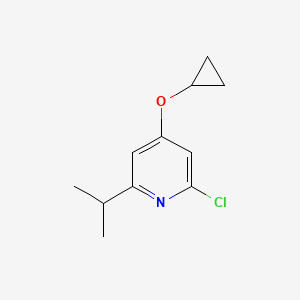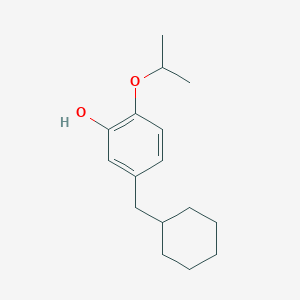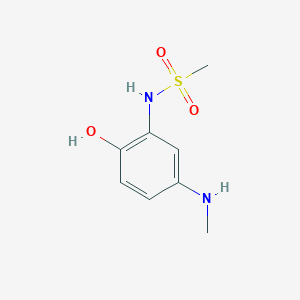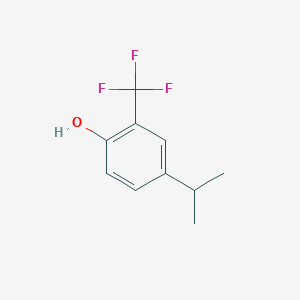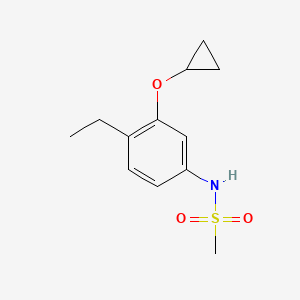
4-Hydroxy-2-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers study the interactions of this compound with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects . The hydroxyl and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(Methylsulfanyl)benzenesulfonamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-2-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methylsulfanyl groups, along with the sulfonamide moiety, allows for diverse applications and interactions that are not possible with simpler analogs .
Propriétés
Formule moléculaire |
C7H9NO3S2 |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
4-hydroxy-2-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
ALMURDWJJYAXKZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


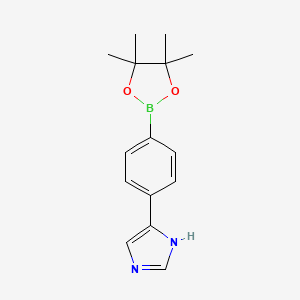
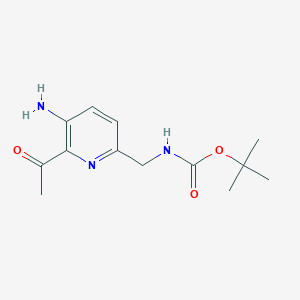
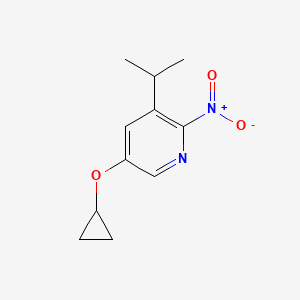

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
